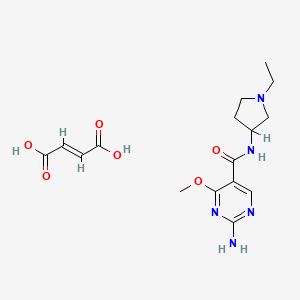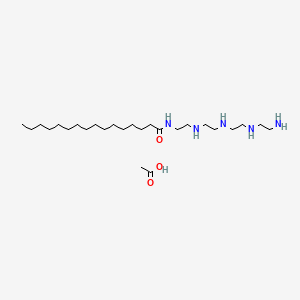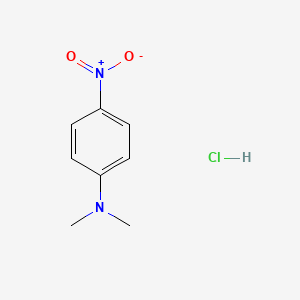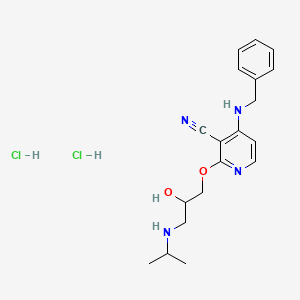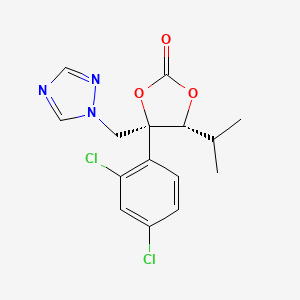
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound It is characterized by its complex structure, which includes a triazole ring, a dichlorophenyl group, and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.
Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Carbonylation: The carbonyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The triazole and dichlorophenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For example, palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways.
Medicine: Possible applications in drug development, particularly for its triazole moiety, which is common in antifungal agents.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action for compounds like this often involves interactions with specific molecular targets. The triazole ring, for example, can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Itraconazole: Similar in structure and used for similar applications.
Voriconazole: Another triazole derivative with potent antifungal activity.
Uniqueness
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of functional groups, which can confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
107659-80-3 |
|---|---|
Molekularformel |
C15H15Cl2N3O3 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-9(2)13-15(23-14(21)22-13,6-20-8-18-7-19-20)11-4-3-10(16)5-12(11)17/h3-5,7-9,13H,6H2,1-2H3/t13-,15-/m1/s1 |
InChI-Schlüssel |
TYQWQKATPFOXDZ-UKRRQHHQSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC(C)C1C(OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


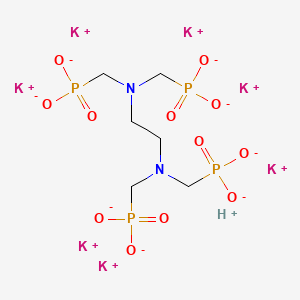


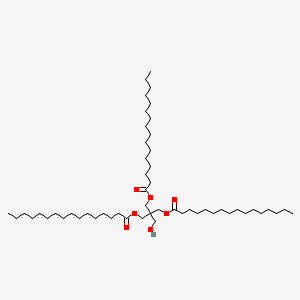
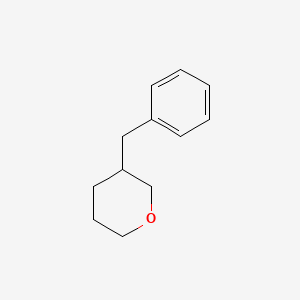
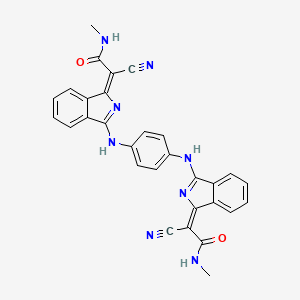

![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
